

O-Demethylated Metabolites of Osthole In Vivo: A Technical Guide

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Compound of Interest

Compound Name: *Osthenol*

Cat. No.: *B192027*

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Introduction

Osthole, a natural coumarin derivative primarily isolated from the fruits of *Cnidium monnieri* (L.) Cusson, has garnered significant attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, anti-tumor, and osteogenic effects.[1] Following in vivo administration, osthole undergoes extensive metabolism, leading to the formation of various metabolites that may contribute to its overall therapeutic profile. Among the primary metabolic pathways is O-demethylation, resulting in the formation of **osthenol**. This technical guide provides a comprehensive overview of the in vivo O-demethylated metabolites of osthole, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. After phase I metabolism, osthole can produce demethylated osthole, dehydrogenated osthole, and hydroxylated osthole.[2]

Quantitative Data on Osthenol Pharmacokinetics

The primary O-demethylated metabolite of osthole is **osthenol**. [3] Its pharmacokinetic profile has been investigated in mice, revealing low oral bioavailability due to extensive first-pass metabolism. [4][5] **Osthenol** is rapidly metabolized into phase II conjugates, primarily sulfonyl- and glucuronyl-**osthenol**. [3][6]

Parameter	Intravenous Administration (5 mg/kg)	Oral Administration (5 mg/kg)	Oral Administration (20 mg/kg)
Bioavailability (BA)	-	0.43%	0.02%

Data sourced from Cho et al., 2019.[3][4][5][6]

Experimental Protocols

In Vivo Metabolism and Pharmacokinetic Studies

1. Animal Models and Dosing: In a representative study, 6- to 8-week-old male Kunming mice were used to investigate the in vivo metabolism of osthole.[7] The mice were administered osthole at a dose of 40 mg/kg body weight via intragastric and intraperitoneal routes.[7] For pharmacokinetic studies of **osthenol**, oral doses of 5 and 20 mg/kg and an intravenous dose of 5 mg/kg were administered to mice.[4]

2. Sample Collection: For the analysis of osthole metabolites, urine, plasma, and feces were collected over a 24-hour period.[7] For pharmacokinetic analysis of **osthenol**, blood samples were collected at specified time points following administration.[6]

3. Sample Preparation: Plasma samples for pharmacokinetic analysis were typically deproteinized using acetonitrile.[2] This simple and effective method aids in the extraction of a wide range of metabolites.

Analytical Methodology: Metabolite Identification and Quantification

1. Metabolite Identification using UPLC-ESI-QTOFMS: An ultra-performance liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS) based metabolomics approach is a powerful tool for identifying osthole metabolites in vivo.[7]

- Chromatography: Separation is achieved on a UPLC BEH Amide column (1.7 μ m, 2.1 \times 100 mm).[8]

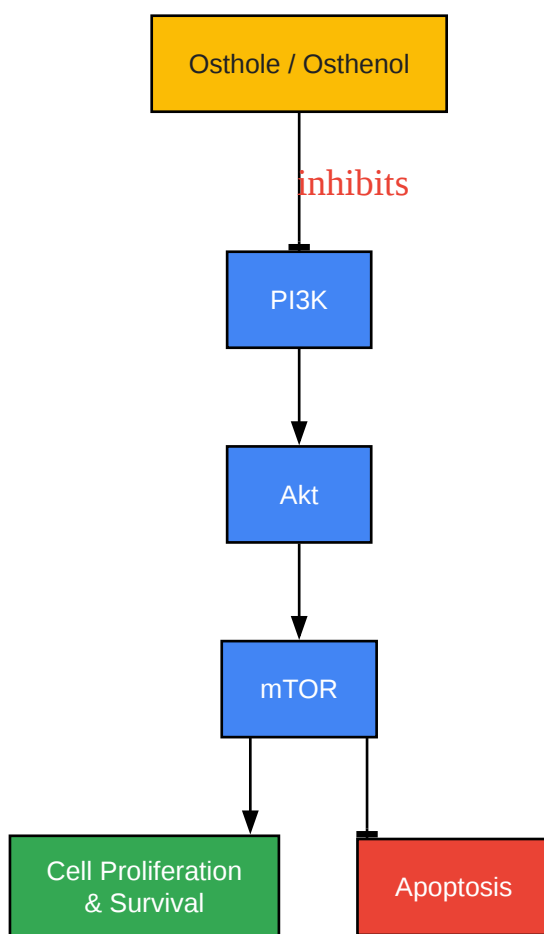
- Mobile Phase: A gradient elution with a mobile phase consisting of A (water with 25 mM ammonium acetate and 25 mM ammonium hydroxide) and B (acetonitrile) is used.[8]
 - Mass Spectrometry: Data is acquired in both positive and negative ion modes to detect a wide range of metabolites.[7]
 - Data Analysis: Multivariate data analysis techniques such as principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA) are employed to distinguish metabolites from endogenous compounds.[7]
2. Quantification of **Osthenol** using LC-MS/MS: The concentration of **osthenol** in plasma is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]
- Instrumentation: An LC-MS/MS system provides the necessary sensitivity and selectivity for quantification.
 - Method Validation: The quantitative method is validated for linearity, accuracy, and precision to ensure reliable results.[4]

Signaling Pathways Modulated by Osthole and its Metabolites

Osthole and its metabolites, including **osthenol**, are believed to exert their pharmacological effects by modulating various signaling pathways. While research on the specific pathways affected by **osthenol** is ongoing, the known pathways modulated by the parent compound, osthole, provide valuable insights.

PI3K/Akt/mTOR Signaling Pathway

Osthole has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation and survival.[9][10] This inhibition can lead to cell cycle arrest and apoptosis.[10]

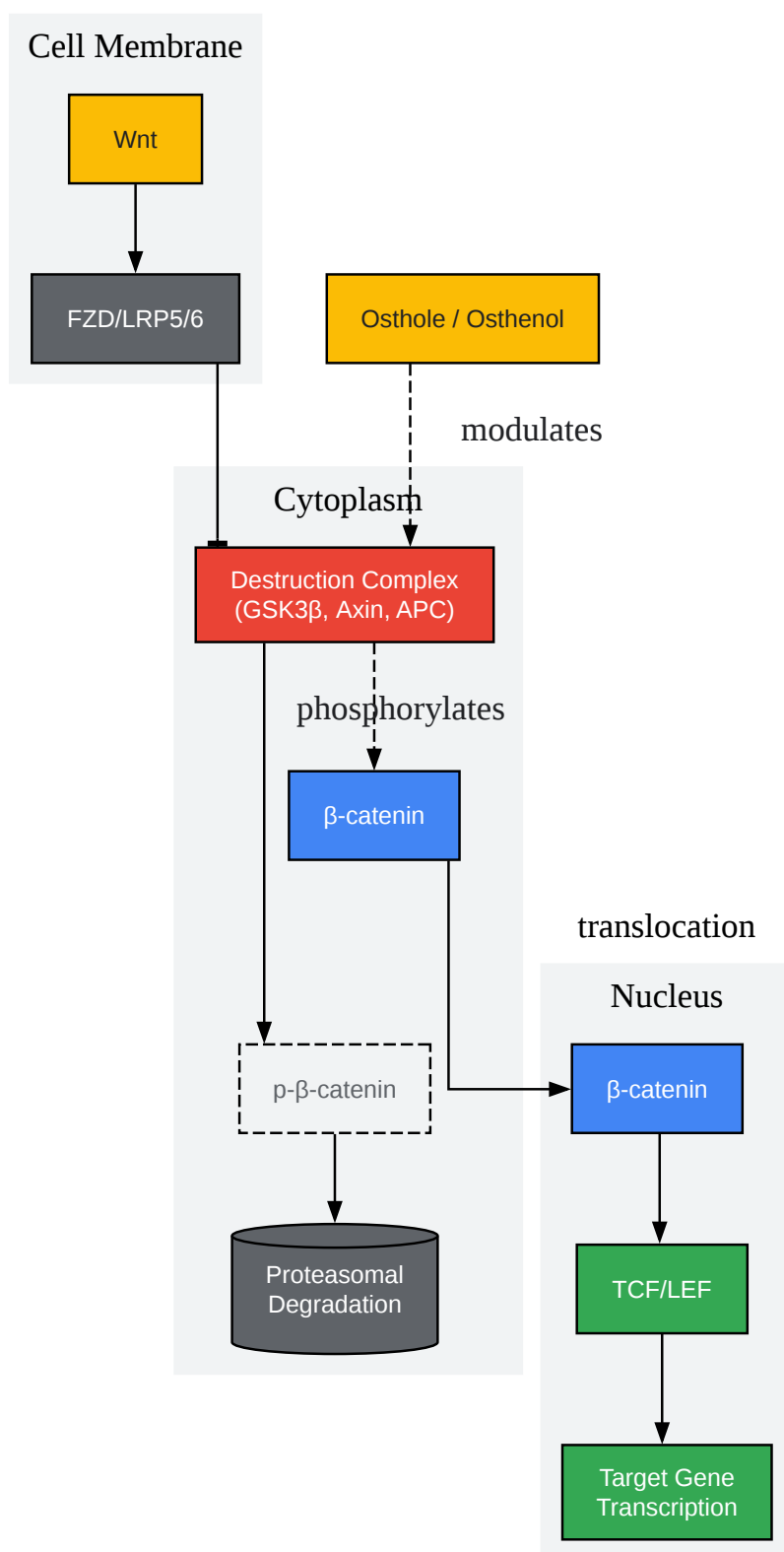


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PI3K/Akt/mTOR signaling pathway inhibition.

Wnt/ β -catenin Signaling Pathway

The Wnt/ β -catenin pathway is vital for cellular processes like proliferation and differentiation. [11] Osthole has been reported to modulate this pathway, which may contribute to its osteogenic and neuroprotective effects. [12] In the canonical pathway, Wnt ligands bind to Frizzled (FZD) and LRP5/6 receptors, leading to the accumulation and nuclear translocation of β -catenin, which then activates target gene transcription. [13]

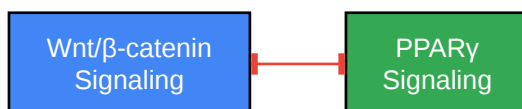


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Wnt/β-catenin signaling pathway modulation.

PPAR γ and Wnt/ β -catenin Pathway Crosstalk

Peroxisome proliferator-activated receptor-gamma (PPAR γ) and the Wnt/ β -catenin pathway often exhibit an inverse relationship.[14] Upregulation of Wnt/ β -catenin signaling can lead to the downregulation of PPAR γ , and conversely, PPAR γ activation can suppress the Wnt/ β -catenin pathway.[14] This crosstalk is significant in various cellular processes, including adipogenesis and tumorigenesis.[14]



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Crosstalk between PPAR γ and Wnt/ β -catenin.

Conclusion

The in vivo O-demethylation of osthole to **osthenol** represents a key metabolic step. While **osthenol** itself exhibits low oral bioavailability due to rapid phase II conjugation, it is plausible that both **osthenol** and its conjugates contribute to the pharmacological effects of osthole. Understanding the pharmacokinetics and signaling pathways associated with these metabolites is crucial for the development of osthole-based therapeutics. Further research is warranted to fully elucidate the specific biological activities of **osthenol** and its conjugates and their roles in mediating the therapeutic effects of osthole. This knowledge will be instrumental in optimizing drug delivery systems and designing novel analogs with improved pharmacokinetic profiles and enhanced efficacy.

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